L-771688 (also known as SNAP 6383) is a dihydropyrimidinone-derived α1A-adrenoceptor antagonist characterized by its picomolar binding affinity and strict subtype selectivity [1]. With a dissociation constant (Kd) of 43–90 pM and a Ki of 0.43 nM for the cloned human α1A receptor, it demonstrates greater than 500-fold selectivity over the closely related α1B and α1D isoforms. In procurement contexts, L-771688 is primarily sourced as a definitive pharmacological tool for isolating α1A-mediated smooth muscle contractility in urological models, or as a cold competitor and tritiation precursor for high-resolution receptor autoradiography [1].
Substituting L-771688 with generic α1-adrenoceptor antagonists like prazosin or tamsulosin fundamentally compromises the subtype resolution of experimental models [1]. While prazosin exhibits high affinity for α1A receptors, it is a non-selective pan-α1 antagonist that simultaneously blocks α1B and α1D receptors, confounding data in tissues like the bladder and vasculature where multiple subtypes co-exist [1]. Similarly, while tamsulosin is clinically utilized for urological applications, it retains significant cross-affinity for the α1D subtype. Procuring the highly selective L-771688 is therefore mandatory for researchers who need to definitively uncouple α1A-driven prostatic or urethral contractions from α1B/α1D-driven cardiovascular responses without off-target interference [1].
L-771688 provides stricter isolation of the α1A-adrenoceptor compared to the benchmark pan-antagonist prazosin. While prazosin binds the α1A receptor with high affinity (Ki = 0.088 nM), it fails to discriminate between α1 subtypes. In contrast, L-771688 exhibits a Ki of 0.43 nM for α1A while maintaining a >500-fold selectivity window over both α1B and α1D isoforms [1]. This massive selectivity differential prevents the confounding vascular and CNS effects typically seen with non-selective agents.
| Evidence Dimension | α1A vs α1B/α1D Selectivity Ratio |
| Target Compound Data | >500-fold selectivity for α1A |
| Comparator Or Baseline | Prazosin (Non-selective, ~1:1:1 ratio across subtypes) |
| Quantified Difference | >500x improvement in subtype isolation |
| Conditions | [3H]prazosin competitive binding assay in cloned human, rat, and dog receptors |
Ensures that downstream functional readouts are exclusively driven by α1A receptors, preventing wasted resources on confounded multi-receptor data.
The functional tissue selectivity of L-771688 clearly differentiates it from generic alternatives. In isolated organ baths, L-771688 potently antagonized phenylephrine- and A-61603-induced contractions in the prostate and bladder neck with apparent Kb values of 0.02–0.28 nM [1]. Crucially, norepinephrine-induced contractions in the rat aorta (primarily mediated by α1D) were completely resistant to L-771688, whereas generic non-selective antagonists block both tissue responses indiscriminately [1].
| Evidence Dimension | Inhibition of smooth muscle contraction (Kb) |
| Target Compound Data | 0.02–0.28 nM (Prostate/Bladder); No effect (Aorta) |
| Comparator Or Baseline | Non-selective antagonists (Inhibits both urological and aortic tissues) |
| Quantified Difference | Absolute functional separation of urological vs. vascular contractility |
| Conditions | Isolated rat, dog, and human prostate/bladder neck vs. rat aorta organ baths |
Provides a definitive pharmacological tool for screening urology-specific therapeutics without cardiovascular liabilities.
For reliable high-throughput screening and stock preparation, L-771688 demonstrates a solubility in dimethyl sulfoxide (DMSO) achieving concentrations ≥ 100 mg/mL (179.34 mM) . However, the compound's solubility is highly sensitive to moisture; the use of hygroscopic, moisture-exposed DMSO significantly degrades its solubility profile compared to strictly anhydrous DMSO . Procurement teams must ensure that anhydrous solvents are sourced concurrently to maintain assay reproducibility.
| Evidence Dimension | Maximum Stock Concentration |
| Target Compound Data | ≥ 100 mg/mL (179.34 mM) in anhydrous DMSO |
| Comparator Or Baseline | Moisture-exposed DMSO (Reduced solubility/precipitation) |
| Quantified Difference | Maintains >100 mg/mL solubility only under strictly anhydrous conditions |
| Conditions | Stock solution preparation at room temperature |
Dictates strict solvent procurement and handling protocols to prevent compound precipitation and false negatives in automated screening.
L-771688 serves as a high-precision benchmark for radioligand binding assays due to its ultra-high affinity. Specific [3H]L-771688 binding to cloned human α1A-adrenoceptors is saturable and exhibits a Kd of 43–90 pM [1]. This picomolar affinity allows for much higher resolution mapping of α1A receptors in low-density tissues (e.g., urinary bladder) compared to standard[3H]prazosin, which suffers from higher background noise due to its non-selective binding profile[1].
| Evidence Dimension | Receptor Dissociation Constant (Kd) |
| Target Compound Data | 43–90 pM (L-771688) |
| Comparator Or Baseline | [3H]Prazosin (Higher relative Kd and non-specific binding in mixed tissues) |
| Quantified Difference | Picomolar affinity with absolute α1A specificity |
| Conditions | Saturation binding assays in cloned human α1A-adrenoceptors and rat tissues |
Makes the compound an indispensable procurement item for laboratories conducting precise receptor autoradiography or competitive binding screens.
L-771688 is a highly specific reference antagonist for validating novel α1A-targeted drugs for benign prostatic hyperplasia (BPH), as its >500-fold selectivity ensures assays are not confounded by α1B or α1D activity [1].
Due to its distinct tissue selectivity, L-771688 is structurally and pharmacologically tailored for organ bath studies designed to uncouple prostatic and urethral contraction from aortic and vascular responses [1].
Procuring cold L-771688 is essential for competitive displacement assays or as a precursor for generating [3H]L-771688, enabling the precise mapping of α1A distribution in complex tissues like the submaxillary gland and brain [1].